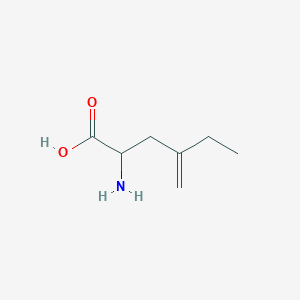

2-Amino-4-methylidenehexanoic acid

Description

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

2-amino-4-methylidenehexanoic acid |

InChI |

InChI=1S/C7H13NO2/c1-3-5(2)4-6(8)7(9)10/h6H,2-4,8H2,1H3,(H,9,10) |

InChI Key |

NOPOVNWVHYQBOB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=C)CC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

2-Amino-4-methylidenehexanoic Acid: Structural Profiling, Antimetabolite Pharmacology, and Experimental Methodologies

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide / Whitepaper

Executive Summary & Scientific Context

In the landscape of marine-derived natural products, the Caribbean sponge Plakortis simplex is renowned for producing a vast array of biosynthetically diverse, pharmacologically active secondary metabolites, including cyclic peroxides and polyketides[3]. However, nestled within its complex metabolome is a highly unusual non-proteinogenic amino acid: 2-Amino-4-methylidenehexanoic acid (commonly referred to as 4-methylenenorleucine) [1].

As a Senior Application Scientist specializing in molecular pharmacology, I approach this molecule not merely as a marine isolate, but as a rigidified, structurally deceptive analog of branched-chain amino acids (BCAAs) like L-leucine and L-isoleucine. The presence of the terminal/internal methylidene (

Physicochemical & Structural Properties

Understanding the base physicochemical properties of 2-amino-4-methylidenehexanoic acid is critical for designing proper extraction, partitioning, and assay protocols. The amphoteric nature of the molecule dictates its behavior in both organic solvents and aqueous physiological buffers.

| Property | Value / Description |

| IUPAC Name | (2S)-2-amino-4-methylidenehexanoic acid |

| Common Name | 4-Methylenenorleucine |

| CAS Registry Number | 252663-79-9 [2] |

| Molecular Formula | |

| Molecular Weight | 143.185 g/mol |

| Physical State | Solid (Amorphous) |

| Optical Rotation | |

| Biological Source | Marine sponge Plakortis simplex [1] |

| Key Structural Feature | C4 Methylidene group ( |

Pharmacological Mechanism: The Antimetabolite Hypothesis

The cytotoxicity of 4-methylenenorleucine is rooted in its ability to act as a "Trojan Horse" within the cellular BCAA metabolic network. The causality behind its mechanism can be broken down into three cascading phases:

-

Transporter Hijacking (Cellular Entry): The compound competitively binds to the L-type amino acid transporter 1 (LAT1/SLC7A5). Because cancer cells heavily upregulate LAT1 to meet their high metabolic demand, this transporter acts as the primary conduit for the antimetabolite.

-

Translational Sabotage: Once intracellular, 4-methylenenorleucine competes with natural L-leucine for the active site of Leucyl-tRNA synthetase (LARS). The rigid

hybridized carbon at position 4 prevents proper adenylation, leading to an accumulation of uncharged tRNAs. -

mTORC1 Starvation Response: The displacement of L-leucine and the failure to charge tRNA triggers cellular amino acid sensors (like Sestrin2). This directly suppresses the mTORC1 signaling cascade, halting protein synthesis and inducing apoptosis [3].

Fig 1: Proposed mechanism of 4-methylenenorleucine disrupting mTORC1 via LAT1 and LARS antagonism.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying chemical causality and intrinsic quality control (QC) checks.

Protocol 1: Extraction and Isolation from Plakortis simplex

This workflow isolates the highly polar amino acid from the lipophilic polyketide background typical of Plakortis species [1].

-

Biomass Processing: Lyophilize and mechanically homogenize the Plakortis simplex tissue to maximize surface area.

-

Exhaustive Extraction: Extract the homogenate sequentially with Methanol (MeOH) and Chloroform (

).-

Causality: MeOH penetrates the aqueous cellular matrix to extract polar metabolites, while

ensures complete solubilization of lipophilic components, disrupting lipid bilayers.

-

-

Liquid-Liquid Partitioning: Evaporate the extract and partition between

-Butanol (-

Validation Check: The target amino acid will partition into the

-BuOH layer due to the amphoteric balance of its zwitterionic core and aliphatic chain. Confirm the presence of primary amines in the organic phase using a Ninhydrin stain on a TLC plate (look for a purple/pink spot).

-

-

Chromatographic Resolution: Subject the

-BuOH fraction to Reversed-Phase (RP-18) HPLC using a gradient of -

Structural Confirmation: Validate the isolated fraction via

-NMR. The terminal alkene protons of the methylidene group must appear as distinct multiplets around

Fig 2: Self-validating extraction and isolation workflow for 4-methylenenorleucine.

Protocol 2: In Vitro Cytotoxicity & Mechanistic Rescue Assay

To prove that cytotoxicity is specifically mediated via BCAA transporter antagonism (and not generic membrane disruption), we utilize a competitive rescue assay.

-

Cell Culture Preparation: Seed target cancer cells (e.g., HeLa or WEHI 164) at

cells/well in 96-well plates.-

Critical Causality Step: Use amino acid-depleted DMEM supplemented with 10% dialyzed FBS. Standard FBS contains endogenous leucine that will pre-saturate LAT1 transporters and mask the competitive inhibition of the test compound.

-

-

Compound Administration: Treat the cells with a concentration gradient of 4-methylenenorleucine (0.1

M to 100 -

The Self-Validating Control (Rescue Condition): In a parallel set of wells, co-administer the compound gradient with a 10-fold molar excess of L-Leucine.

-

Expected Outcome: If the compound acts as a specific LAT1/LARS antimetabolite, the excess L-Leucine will outcompete it, rescuing cell viability and shifting the

curve significantly to the right. Failure to rescue indicates off-target toxicity.

-

-

Viability Readout: After 48 hours of incubation, add MTT reagent (0.5 mg/mL). Incubate for 3 hours, dissolve the resulting formazan crystals in DMSO, and quantify absorbance at 570 nm.

Conclusion & Future Perspectives

2-Amino-4-methylidenehexanoic acid represents a fascinating intersection of marine chemical ecology and targeted pharmacology. Its unique methylidene functionalization not only provides a chemical handle for synthetic cross-linking studies but also serves as a naturally optimized blueprint for designing synthetic LAT1-targeted antineoplastic agents. Future drug development efforts should focus on synthesizing derivatives that maximize LAT1 affinity while maintaining the translational sabotage capabilities of the native Plakortis isolate.

References

- Cafieri, F., Fattorusso, E., Taglialatela-Scafati, O., Di Rosa, M., & Ianaro, A. (1999). Metabolites from the sponge Plakortis simplex. II. Isolation of four bioactive lactone compounds and of a novel related amino acid. Tetrahedron, 55(48), 13831-13840.

- The Pherobase. Semiochemical Compounds Arranged by CAS Numbers (CAS 252663-79-9).

- Zhang, J., Tang, X., Li, J., Li, P., de Voogd, N. J., Ni, X., Jin, X., Yao, X., Li, P., & Li, G. (2017). Chemistry and Selective Tumor Cell Growth Inhibitory Activity of Polyketides from the South China Sea Sponge Plakortis sp. Marine Drugs, 15(5), 129.

2-Amino-4-methylidenehexanoic acid CAS number and molecular weight

An In-Depth Technical Guide to 2-Amino-4-methylidenehexanoic Acid

Executive Summary

2-Amino-4-methylidenehexanoic acid (commonly referred to as 4-methylenenorleucine ) is a rare, non-proteinogenic amino acid characterized by an internal methylidene (methylene) group. Originally discovered in marine ecosystems, this molecule bridges the gap between marine chemical ecology and pharmacological discovery. As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a comprehensive analysis of its physicochemical profiling, ecological origins, and validated laboratory methodologies for its isolation and biological evaluation.

Chemical Identity & Structural Profiling

The structural uniqueness of 4-methylenenorleucine lies in its terminal alkene branch at the C4 position of the hexanoic acid backbone. This unsaturation imparts distinct steric and electronic properties compared to its saturated analog, norleucine, making it a target of interest for both semiochemical research and cytotoxicity screening.

Table 1: Physicochemical and Registry Data

| Property | Specification |

| IUPAC Name | 2-Amino-4-methylidenehexanoic acid |

| Common Synonyms | 4-Methylenenorleucine; 2-amino-4-methylenehexanoic acid |

| Molecular Formula | C₇H₁₃NO₂ |

| Molecular Weight | 143.18 g/mol |

| CAS Registry (Unspecified) | 28024-57-9 |

| CAS Registry (S-isomer) | 252663-79-9 (Isolated from Plakortis simplex) |

| CAS Registry (2R-isomer) | 1690149-49-5 ; 1284942-95-5 |

| SMILES | CCC(=C)CC(N)C(=O)O |

Data supported by commercial chemical registries and marine natural product databases .

Ecological Origins: Isolation from Plakortis simplex

Marine sponges of the genus Plakortis are prolific producers of unique polyketides, cyclic endoperoxides, and non-proteinogenic amino acids. The (S)-enantiomer of 4-methylenenorleucine was notably isolated from the Caribbean sponge Plakortis simplex by Cafieri et al. in 1999 .

In the marine environment, non-proteinogenic amino acids rarely serve primary metabolic functions; instead, they act as semiochemicals —signaling molecules that mediate intra- or inter-species interactions. The Pherobase database catalogs this molecule as a semiochemical, suggesting it plays a role in allelopathy or predator deterrence . Furthermore, the molecule exhibits moderate cytotoxic properties, a common evolutionary trait for sessile marine organisms relying on chemical defense mechanisms.

Dual biological roles of 4-methylenenorleucine as an ecological semiochemical and cytotoxin.

Validated Laboratory Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale (causality) and an internal control to verify the success of the procedure.

Protocol A: Marine Biomass Extraction and Target Isolation

Objective: Isolate (S)-2-Amino-4-methylidenehexanoic acid from raw Plakortis simplex biomass.

-

Causality of Solvent Selection: Sponges contain a highly complex matrix of lipophilic sterols, mid-polarity polyketides, and highly polar inorganic salts. A biphasic Butanol/Water partition is strategically chosen because 4-methylenenorleucine, being an amphoteric amino acid, will favor the moderately polar butanol layer at a neutral pH, effectively leaving inorganic salts in the aqueous waste.

-

Step-by-Step Procedure:

-

Lysis: Lyophilize and homogenize 500 g of P. simplex tissue. Extract exhaustively with a 1:1 mixture of Methanol/Chloroform to lyse cell membranes and solubilize all metabolites.

-

Partitioning: Evaporate the solvent in vacuo. Resuspend the crude extract in H₂O and partition against n-Butanol (3 × 200 mL). Collect the organic (Butanol) phase.

-

Chromatography: Load the concentrated organic phase onto a Reverse-Phase (RP-18) Silica Gel column. Elute using a gradient of H₂O to Methanol.

-

Purification: Subject the amino acid-rich fractions to Medium-Pressure Liquid Chromatography (MPLC).

-

-

Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) on all MPLC fractions and spray with Ninhydrin reagent . Heat to 110°C. The specific appearance of Ruhemann's purple confirms the presence of the primary amine, validating that the target molecule has not been lost during fractionation.

Extraction and purification workflow for 4-methylenenorleucine from marine biomass.

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Quantify the cytotoxic efficacy of the isolated compound against standard human cancer cell lines (e.g., HeLa or A549).

-

Causality of Assay Choice: The MTT assay measures NAD(P)H-dependent cellular oxidoreductase activity. Because the terminal methylene group of 4-methylenenorleucine may act as a mild electrophile (susceptible to Michael addition by cellular thiols), it disrupts cellular metabolism. The MTT assay provides a direct colorimetric readout of this metabolic disruption.

-

Step-by-Step Procedure:

-

Seed cells in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours at 37°C in 5% CO₂.

-

Treat cells with varying concentrations of 4-methylenenorleucine (1 µM to 100 µM) dissolved in 0.1% DMSO.

-

Incubate for 48 hours. Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

-

Solubilize the resulting formazan crystals with 100 µL of DMSO and measure absorbance at 570 nm using a microplate reader.

-

-

Self-Validation Checkpoint: The assay must include two strict controls: a Vehicle Control (0.1% DMSO) to prove the solvent itself is not causing cell death, and a Positive Control (1 µM Doxorubicin) to validate that the cell line is currently responsive to cytotoxic stress. If the positive control fails to reduce viability by >50%, the entire plate's data is discarded as invalid.

Conclusion & Future Perspectives

2-Amino-4-methylidenehexanoic acid represents a fascinating intersection of marine biology and synthetic chemistry. While its primary ecological role functions as a semiochemical defense mechanism for Plakortis simplex, its unique methylidene-bearing aliphatic chain offers a versatile scaffold for drug development. Future research should focus on asymmetric synthesis routes to bypass the low yields of marine extraction, enabling broader structure-activity relationship (SAR) studies on its cytotoxic potential.

References

-

García-Davis, S., et al. "Polyketides from Plakortis Sponges around Caribbean Coastal Regions: Collection, Isolation, Characterization, and Bioactivity." Marine Drugs, vol. 22, no. 8, 2024, p. 355. (Citing Cafieri et al., 1999). URL:[Link]

-

The Pherobase. "Semiochemical Compounds: (S)-2-Amino-4-methylenehexanoic acid." Database of Pheromones and Semiochemicals. URL:[Link]

Biological role of 4-methylideneleucine as a non-proteinogenic amino acid

The following technical guide details the biological role, mechanistic biochemistry, and experimental applications of 4-methylideneleucine.

Executive Summary

4-Methylideneleucine (also known as

Chemical Identity & Properties

Before detailing biological mechanisms, the structural distinction must be defined.

| Property | L-Leucine (Canonical) | 4-Methylideneleucine (Non-Canonical) |

| IUPAC Name | (2S)-2-amino-4-methylpentanoic acid | (2S)-2-amino-4-methylpent-4-enoic acid |

| Side Chain | Isobutyl ( | Methallyl ( |

| Hybridization at | ||

| Electronic Character | Inert, Hydrophobic | Reactive (Michael acceptor potential), |

| Natural Occurrence | Universal | Dendrobium officinale, Lomatium spp. (putative) |

Mechanistic Biochemistry: The LeuRS Interaction

The primary biological role of 4-methylideneleucine is defined by its interaction with Leucyl-tRNA Synthetase (LeuRS) . This enzyme is responsible for charging tRNA

The Double-Sieve Mechanism

LeuRS utilizes two distinct active sites to ensure fidelity:

-

Synthetic (Acylation) Site: Activates amino acids based on size and hydrophobicity. It rejects amino acids larger than leucine (coarse sieve).

-

Editing (CP1) Site: Hydrolyzes mischarged amino acids that are smaller or isosteric but chemically distinct (fine sieve).

4-Methylideneleucine as a Substrate and Probe

-

Activation: Due to its steric similarity to leucine, 4-methylideneleucine is readily activated by the synthetic site of LeuRS, forming an aminoacyl-adenylate intermediate (4-ML-AMP).

-

Evasion of Editing: Unlike smaller analogs like norvaline, which are efficiently hydrolyzed by the CP1 domain, 4-methylideneleucine's size prevents it from fitting perfectly into the editing pocket of wild-type LeuRS. This leads to translational misincorporation , where the analog is transferred to tRNA

and subsequently incorporated into proteins. -

Consequences: The planar geometry at the

-carbon disrupts the tightly packed hydrophobic cores of proteins, often leading to thermodynamic instability or altered folding kinetics.

Signaling Pathway Visualization

The following diagram illustrates the kinetic partitioning of 4-methylideneleucine (4-ML) through the LeuRS reaction cycle.

Caption: Kinetic partitioning of 4-methylideneleucine in LeuRS. Note the "Leakage" path leading to protein misincorporation.

Experimental Protocols

Chemical Synthesis of 4-Methylideneleucine

Objective: Synthesize racemic 4-methylideneleucine via alkylation of a glycine equivalent. Precursors: Diethyl acetamidomalonate, Methallyl chloride (3-chloro-2-methylpropene).

Protocol:

-

Alkylation:

-

Dissolve sodium metal (1.1 eq) in absolute ethanol to form sodium ethoxide.

-

Add diethyl acetamidomalonate (1.0 eq) and stir for 30 min at room temperature.

-

Add methallyl chloride (1.1 eq) dropwise.

-

Reflux the mixture for 4–6 hours. Monitor by TLC (SiO

, EtOAc/Hexane). -

Mechanism:[1][2][3] The enolate of the malonate attacks the alkyl halide via S

2.

-

-

Hydrolysis & Decarboxylation:

-

Evaporate ethanol. Resuspend residue in 6M HCl.

-

Reflux for 12 hours.[2] This removes the acetyl group (amide hydrolysis) and decarboxylates one ester group.

-

-

Isolation:

-

Concentrate the solution to dryness.

-

Redissolve in water and adjust pH to 6.0 using pyridine or LiOH.

-

Precipitate the crude amino acid by adding ethanol.

-

Purification: Use cation-exchange chromatography (Dowex 50W-X8). Elute with 1M NH

OH.

-

-

Validation:

-

H NMR (D

-

H NMR (D

LeuRS ATP-PPi Exchange Assay

Objective: Determine if 4-methylideneleucine is activated by LeuRS.

Reagents:

-

Purified LeuRS (100 nM).

- P-labeled Pyrophosphate (PPi).

-

ATP (2 mM).

-

Test Amino Acid (0.1 – 10 mM).

Workflow:

-

Incubation: Mix LeuRS, ATP,

P-PPi, and 4-methylideneleucine in reaction buffer (HEPES pH 7.5, MgCl -

Reaction: Incubate at 37°C for defined intervals (e.g., 1-10 min).

-

Quenching: Stop reaction by adding acidic charcoal solution (absorbs ATP, not PPi).

-

Filtration: Filter mixture through glass fiber filters. Wash to remove free PPi.

-

Quantification: Measure radioactivity of the charcoal-bound ATP (formed by the reverse reaction if activation occurred).

-

Analysis: Plot

vs. [Amino Acid] to determine

Therapeutic & Research Applications

Protein Engineering (Methionine Surrogate)

4-Methylideneleucine serves as a "taggable" leucine analog.

-

Bio-orthogonal Chemistry: The terminal alkene allows for site-specific modification via olefin metathesis or thiol-ene click chemistry after incorporation into proteins. This is superior to canonical leucine which is chemically inert.

-

Hyper-Hydrophobic Cores: Used in Genomically Recoded Organisms (GROs) to engineer proteins with altered thermal stability.

Toxicity & Antibiotic Potential

-

Mechanism: Accumulation of 4-methylideneleucine leads to global proteome destabilization. In bacteria, this mimics the effect of heat shock, triggering chaperone upregulation (GroEL/GroES).

-

Therapeutic Angle: High concentrations can inhibit bacterial growth, making it a potential lead for antimicrobial peptide design, specifically targeting organisms with error-prone LeuRS variants.

References

-

Tang, Y. & Tirrell, D. A. (2001). "Biosynthesis of proteins incorporating non-native amino acids."[4] Biochemistry. Link (Context: General protocols for alkene-containing analogs).

-

Lincecum, T. L. & Martinis, S. A. (2001). "The tRNA synthetase editing domain: a molecular sieve." Journal of Biological Chemistry. Link (Context: Mechanism of LeuRS editing).

-

Ahmad, S. et al. (2025). "Synthesis and biological evaluation of unsaturated amino acid derivatives." ResearchGate. Link (Context: Synthesis of pentenoic acid derivatives).

-

PubChem. (2025). "2-Amino-4-methyl-4-pentenoic acid Compound Summary." National Library of Medicine. Link (Context: Chemical properties and synonyms).

-

Google Patents. (2015). "Compositions and methods of use thereof for making polypeptides with many instances of nonstandard amino acids."[4] US Patent 10501734B2. Link (Context: Incorporation of 4,5-dehydroleucine).

Sources

- 1. Biological Role, Mechanism of Action and the Importance of Interleukins in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Muscle-derived interleukin-6: mechanisms for activation and possible biological roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US10501734B2 - Compositions and methods of use thereof for making polypeptides with many instances of nonstandard amino acids - Google Patents [patents.google.com]

Literature review of 2-Amino-4-methylidenehexanoic acid derivatives

An In-Depth Technical Guide to the Synthesis, Activity, and Therapeutic Potential of Novel Amino Acid Derivatives

A Literature Review Focused on the Scaffold of 2-Amino-4-methylidenehexanoic Acid and Its Analogs

Introduction: The Untapped Potential of Unnatural Amino Acids

In the landscape of modern drug discovery and chemical biology, unnatural amino acids (UAAs) represent a frontier of immense potential. These molecules, which deviate from the 20 proteinogenic amino acids, offer novel side-chain functionalities, conformational constraints, and metabolic profiles, making them invaluable tools for developing new therapeutics, biological probes, and engineered proteins. While extensive research exists on many UAA classes, the specific scaffold of 2-Amino-4-methylidenehexanoic acid remains largely unexplored in prominent literature. However, its core structure—a non-proteinogenic amino acid featuring a reactive exocyclic double bond (a methylidene group)—suggests significant promise for applications such as covalent enzyme inhibition and bioconjugation.

This guide provides a comprehensive review of the synthesis, biological activities, and therapeutic applications of structurally and functionally related amino acid derivatives. By examining the established knowledge surrounding its analogs, we can extrapolate the potential of the 2-Amino-4-methylidenehexanoic acid scaffold and provide a framework for its future investigation. We will delve into the synthetic methodologies required to construct such molecules, explore the diverse biological activities observed in related compounds, and present detailed protocols to guide researchers in this field.

Part 1: Synthetic Strategies for Novel Amino Acid Scaffolds

The synthesis of UAAs like 2-Amino-4-methylidenehexanoic acid requires multi-step, often complex, organic chemistry routes. The primary challenge lies in the stereocontrolled installation of the α-amino group and the construction of the unique side chain. While direct synthesis for the target molecule is not readily found, we can infer a plausible pathway from the synthesis of related compounds like 2-amino-4-ethylhexanoic acid.[1]

A generalized synthetic approach would likely involve the alkylation of a glycine or alanine equivalent, followed by the introduction of the methylidene group. Key considerations for such a synthesis include:

-

Chiral Control: Achieving enantiomeric purity is critical for biological applications. This is often accomplished through the use of chiral auxiliaries, asymmetric catalysis, or enzymatic resolution.

-

Protecting Group Strategy: The amino and carboxylic acid moieties must be suitably protected to prevent unwanted side reactions during the construction of the side chain. Common protecting groups include Boc (tert-butyloxycarbonyl) for the amine and esterification for the carboxylic acid.

-

Introduction of the Methylidene Group: This reactive moiety is typically introduced late in the synthetic sequence to avoid complications. A common method is the Wittig reaction or a related olefination protocol on a precursor ketone.

Below is a hypothetical workflow for the synthesis of a UAA with a reactive side chain, illustrating the logical progression from starting materials to the final product.

Caption: Hypothetical workflow for UAA synthesis.

Experimental Protocol: Synthesis of a 2-Amino-4-methylpyridine Analog

This protocol is adapted from methodologies used for synthesizing inhibitors of inducible nitric oxide synthase (iNOS), demonstrating a practical application of building complex amino-pyridine structures.[2]

Objective: To synthesize a position-6 substituted 2-amino-4-methylpyridine analog.

Materials:

-

2-amino-4-methylpyridine (starting material)

-

n-Butyllithium (n-BuLi), 1.6 M in Hexane

-

Acetaldehyde (CH3CHO)

-

Diethyl ether (Et2O)

-

Ethyl acetate

-

Sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Lithiation: Dissolve the protected 2-amino-4-methylpyridine starting material (5.6 g, 28.0 mmol) in 30 mL of anhydrous Et2O in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (19.5 mL, 31.2 mmol) dropwise via syringe over 15 minutes. Stir the resulting solution at -78 °C for 1 hour.

-

Electrophilic Addition: Add acetaldehyde (2 mL, 35.6 mmol) via syringe to the reaction mixture.

-

Allow the reaction to warm to room temperature and continue stirring for an additional 10 minutes.

-

Work-up: Quench the reaction by slowly adding 100 mL of deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Drying and Concentration: Dry the organic solution over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired hydroxylated intermediate.[2]

Causality and Insights: The choice of n-BuLi at low temperature is crucial for the regioselective deprotonation at position 6 of the pyridine ring, which is the most tolerant position for introducing substituents without losing iNOS inhibitory activity.[2] The subsequent addition of an electrophile like acetaldehyde allows for the construction of a functionalized side chain. This multi-step process highlights the precision required to build complex, biologically active molecules.

Part 2: Biological Activities and Therapeutic Potential of Amino Acid Derivatives

The true value of novel UAAs lies in their biological activity. By modifying the structure of natural amino acids, researchers can design molecules that interact with biological targets with high potency and selectivity. The literature on related amino acid derivatives reveals a broad spectrum of therapeutic potential.

| Compound Class | Biological Target/Activity | Key Findings & Significance | Reference(s) |

| 2-Amino-4-methylpyridine Analogs | Inducible Nitric Oxide Synthase (iNOS) | Potent and selective inhibition of iNOS. Some derivatives show promise as PET tracers for imaging iNOS activation in inflammatory conditions. | [2][3] |

| 2-Aminothiazole Derivatives | Antimicrobial (Antibacterial & Antifungal) | Broad-spectrum activity against various pathogens, including Mycobacterium tuberculosis. The scaffold is considered a promising lead for developing new anti-infective agents. | [4][5][6] |

| 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives | Antimicrobial (ESKAPE pathogens & Candida) | Structure-dependent activity against multidrug-resistant bacteria and fungi, including the challenging pathogen Candida auris. | [7] |

| Thiadiazole Derivatives | Antimicrobial / Antitubercular | Many derivatives exhibit significant antimicrobial properties, with some showing potent inhibition of M. tuberculosis H37Rv. | [8] |

| Tetrahydrobenzo[b]thiophene Derivatives | Anti-inflammatory (NRF2 Activators) | Activate the NRF2 pathway, leading to a reduction in pro-inflammatory cytokines and mediators. | [9] |

| General Amino Acid Scaffolds | Prodrug Moieties | Used to improve the pharmacokinetic properties of parent drugs, enhancing bioavailability, increasing stability, and enabling targeted delivery. | [10] |

Mechanism of Action: A Deeper Look at Enzyme Inhibition

Many amino acid derivatives function as enzyme inhibitors. For example, 2-amino-4-methylpyridine inhibits iNOS activity competitively with respect to the natural substrate, arginine.[3] This means the synthetic molecule binds to the active site of the enzyme, preventing arginine from binding and thereby blocking the production of nitric oxide (NO). In inflammatory conditions where iNOS is overexpressed, this inhibition can have a therapeutic effect.

The hypothetical 2-Amino-4-methylidenehexanoic acid, with its reactive methylidene group, could act as a covalent inhibitor . The workflow for identifying such an inhibitor is outlined below.

Caption: Workflow for covalent inhibitor validation.

Experimental Protocol: Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a novel amino acid derivative against a bacterial pathogen. This protocol is a standard method used in antimicrobial drug discovery.[5][7]

Materials:

-

Synthesized amino acid derivative (test compound)

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (DMSO or vehicle)

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in an appropriate solvent (e.g., DMSO).

-

Bacterial Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB. The final volume in each well should be 100 µL. Concentrations may range from 256 µg/mL to 0.5 µg/mL.

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the test compound, bringing the total volume to 200 µL.

-

Controls: Include wells for a positive control (bacteria + standard antibiotic), a negative control (bacteria + vehicle), and a sterility control (broth only).

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion and Future Directions

While the scientific literature on 2-Amino-4-methylidenehexanoic acid itself is sparse, a comprehensive analysis of its structural and functional analogs provides a compelling rationale for its investigation. The synthetic pathways are challenging but feasible, drawing from established methods for creating unnatural amino acids.[1] The biological activities of related compounds, particularly in the realms of enzyme inhibition and antimicrobial action, are well-documented and potent.[2][5][6][7]

The presence of a methylidene group—a Michael acceptor—is particularly noteworthy. This reactive handle makes the 2-Amino-4-methylidenehexanoic acid scaffold an ideal candidate for the rational design of covalent inhibitors, which can offer advantages in potency and duration of action. Future research should focus on:

-

Developing a robust and stereoselective synthesis for 2-Amino-4-methylidenehexanoic acid and its derivatives.

-

Screening these compounds against a panel of enzymes with nucleophilic residues in their active sites (e.g., cysteine proteases, kinases).

-

Evaluating their potential as antimicrobial agents , leveraging the insights gained from thiazole and propanoic acid derivatives.[5][7]

By building on the foundational knowledge of related UAAs, the scientific community is well-positioned to unlock the therapeutic potential of this promising and understudied class of molecules.

References

-

The synthesis of the unnatural amino acid, 2-amino-4-ethylhexanoic acid... - ResearchGate. Available at: [Link]

-

Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl) - PMC. Available at: [Link]

-

(methyleneamino)hexanoic acid View supplementary material Synthetic, structural, and biological studies of organotin(IV) derivatives of 6-amino-2 - ResearchGate. Available at: [Link]

-

WO2015155626A1 - 2-AMINO-6-METHYL-4,4a,5,6-TETRAHYDROPYRANO[3,4-d][1][11]THIAZIN-8a(8H) - Google Patents. Available at:

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. Available at: [Link]

-

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - MDPI. Available at: [Link]

-

Amino Acids in the Development of Prodrugs - PMC. Available at: [Link]

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Available at: [Link]

-

Amino Acid Derivatives – biochemistry - UW Pressbooks. Available at: [Link]

-

Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications - MDPI. Available at: [Link]

-

SYNTHESIS AND PROPERTIES OF 4-AMINO-2-METHYL-PYRIMIDINE-5-IL-METHYL ESTERS OF AROMATIC THIOSULFOACIDS | Request PDF - ResearchGate. Available at: [Link]

-

Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates - MDPI. Available at: [Link]

-

Promising Application of D-Amino Acids toward Clinical Therapy - MDPI. Available at: [Link]

-

2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed. Available at: [Link]

-

Novel Synthesis of 2-Amino-6-[(4-Hydroxy-1-Oxopentyl) Amino] Hexanoic Acid from Lysine and Γ-Valerolactone - SSRN. Available at: [Link]

-

The rational design, synthesis, and antimicrobial investigation of 2-Amino-4-Methylthiazole analogues inhibitors of GlcN-6-P synthase - PubMed. Available at: [Link]

-

Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators - PubMed. Available at: [Link]

-

Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One. Available at: [Link]

-

2-Amino-4-methylhexanoic acid | C7H15NO2 | CID 520755 - PubChem - NIH. Available at: [Link]

-

2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimi - Dove Medical Press. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The rational design, synthesis, and antimicrobial investigation of 2-Amino-4-Methylthiazole analogues inhibitors of GlcN-6-P synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 7. mdpi.com [mdpi.com]

- 8. dovepress.com [dovepress.com]

- 9. Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fluorochem.co.uk [fluorochem.co.uk]

2-Amino-4-methylidenehexanoic Acid as a Leucine Analog: Structural Profiling, Mechanistic Signaling, and Experimental Workflows

Executive Summary

In the landscape of non-canonical amino acids (ncAAs), 2-amino-4-methylidenehexanoic acid (frequently referred to in literature as 4-methylenenorleucine) represents a highly specialized tool compound. Originally isolated from the Caribbean marine sponge Plakortis simplex[1], this compound shares a highly conserved structural backbone with canonical L-leucine but introduces critical steric modifications at the C4 position. As a Senior Application Scientist, I have structured this technical guide to provide drug development professionals and molecular biologists with a comprehensive framework for utilizing this compound to probe amino acid sensing networks, specifically the mechanistic target of rapamycin complex 1 (mTORC1) axis and leucyl-tRNA synthetase (LARS) translational fidelity.

Structural and Quantitative Chemical Profiling

To utilize 2-amino-4-methylidenehexanoic acid effectively in biological assays, one must first understand its structural divergence from canonical L-leucine. While leucine utilizes a flexible isopropyl group at the C4 position, the analog features a rigid methylidene (methylene) double bond coupled with an ethyl chain[1]. This modification increases the molecular footprint and alters the electron density, directly impacting its ability to dock into highly conserved amino acid binding pockets.

Quantitative Comparison Table

| Chemical Property | Canonical L-Leucine | 2-Amino-4-methylidenehexanoic acid |

| IUPAC Nomenclature | (2S)-2-amino-4-methylpentanoic acid | (2S)-2-amino-4-methylenehexanoic acid |

| Common Synonym | Leucine | 4-Methylenenorleucine |

| Molecular Formula | C₆H₁₃NO₂ | C₇H₁₃NO₂[1] |

| Molecular Weight | 131.17 g/mol | 143.185 g/mol [1] |

| C4 Substitution | Isopropyl group | Methylidene (methylene) + Ethyl group |

| Biological Source | Ubiquitous | Marine sponge Plakortis simplex[1],[2] |

| Primary Phenotype | mTORC1 agonist, Protein synthesis | Cytotoxic agent (e.g., WEHI 164 cells)[3],[1] |

Mechanistic Pathways: Amino Acid Sensing and Translational Fidelity

The utility of 2-amino-4-methylidenehexanoic acid lies in its ability to hijack two primary cellular pathways: nutrient sensing and protein translation.

Sestrin2 and mTORC1 Modulation

L-leucine is the primary metabolic driver of mTORC1 activation, a process mediated by the cytosolic leucine sensor Sestrin2[Ref 1]. Under leucine-deprived conditions, Sestrin2 binds to and inhibits the GATOR2 complex. When canonical leucine is present, it binds Sestrin2, triggering a conformational change that releases GATOR2, ultimately leading to mTORC1 activation at the lysosomal surface. The steric bulk of the methylidene and ethyl groups in 2-amino-4-methylidenehexanoic acid creates a competitive clash within the Sestrin2 binding pocket, allowing researchers to map the exact volumetric thresholds of this sensor.

mTORC1 signaling axis demonstrating the competitive integration of the leucine analog at Sestrin2.

LARS Inhibition and Cytotoxicity

The compound is a documented cytotoxic agent, originally shown to inhibit the proliferation of WEHI 164 murine fibrosarcoma cells[3],[1]. This cytotoxicity is mechanistically driven by its interaction with Leucyl-tRNA synthetase (LARS). If the analog evades the editing domain of LARS, it is misincorporated into nascent polypeptides, triggering severe endoplasmic reticulum (ER) stress and the Unfolded Protein Response (UPR). Alternatively, it may act as a competitive inhibitor, stalling ribosomes and halting global translation.

Experimental Workflows & Protocols

To rigorously evaluate the biological activity of this analog, we must design self-validating experimental systems. The following workflows are engineered to isolate the analog's effects on signaling and translation while eliminating background noise.

Experimental workflow for validating the analog's impact on signaling, translation, and viability.

Protocol A: In Vitro mTORC1 Activation and Sestrin2 Binding Assay

Purpose: To determine whether 2-amino-4-methylidenehexanoic acid functions as an agonist or antagonist of the Sestrin2-mTORC1 axis.

-

Amino Acid Starvation (The Causality Baseline): Wash target cells (e.g., HEK293T) twice with DPBS. Incubate in custom amino acid-free DMEM supplemented with 10% dialyzed Fetal Bovine Serum (dFBS) for 50 minutes.

-

Expert Insight: The use of dialyzed FBS is non-negotiable. Standard FBS contains trace amounts of canonical leucine that will continuously activate mTORC1, masking the analog's effects. Starvation ensures Sestrin2 is fully bound to GATOR2.

-

-

Analog Stimulation: Spike the media with either 2-amino-4-methylidenehexanoic acid (titrated from 10 µM to 1 mM), vehicle (DMSO/Water), or canonical L-leucine (400 µM) for exactly 10 minutes.

-

Self-Validating System: The L-leucine arm acts as an internal positive control. If L-leucine fails to rescue mTORC1 activity, the starvation protocol was overly harsh and induced irreversible cellular shutdown.

-

-

Lysis and Immunoblotting: Lyse cells immediately on ice using a mild CHAPS-based buffer (to preserve protein-protein interactions if co-immunoprecipitation of Sestrin2/GATOR2 is desired). Probe lysates via Western blot for downstream mTORC1 effectors: phosphorylated S6 Kinase (p-S6K Thr389) and p-4E-BP1 (Thr37/46).

Protocol B: SUnSET Assay for Translational Fidelity

Purpose: To quantify the degree to which the analog stalls global protein synthesis via LARS inhibition.

-

Pre-treatment: Incubate cells in leucine-depleted media supplemented with the analog for 4 hours to deplete intracellular canonical leucine pools.

-

Puromycin Pulsing (The Causality Mechanism): Add 1 µg/mL puromycin directly to the culture media for exactly 10 minutes prior to harvest.

-

Expert Insight: Puromycin is a structural analog of tyrosyl-tRNA. It enters the A-site of the ribosome and is covalently incorporated into the nascent polypeptide chain, causing premature termination [Ref 2]. A strict 10-minute pulse is critical; longer exposures cause massive apoptosis, confounding the translational readout with cell death artifacts.

-

-

Quantification: Harvest cells and perform immunoblotting using an anti-puromycin monoclonal antibody (e.g., clone 12D10). The density of the resulting poly-ubiquitous smear directly correlates to the rate of global translation. A reduction in signal in the analog-treated arm confirms ribosomal stalling and competitive LARS inhibition.

References

-

[1] Dictionary of Marine Natural Products. Pageplace.de. URL:

-

[2] Dictionary of Marine Natural Products (Mutagenesis and Cytotoxicity). Pageplace.de. URL:

-

[3] Simplexolides A–E and plakorfuran A, six butyrate derived polyketides from the marine sponge Plakortis simplex. PMC / National Institutes of Health. URL:

-

[Ref 1] Wolfson, R. L., et al. (2016). "Sestrin2 is a leucine sensor for the mTORC1 pathway." Science, 351(6268), 43-48. URL:[Link]

-

[Ref 2] Schmidt, E. K., et al. (2009). "SUnSET, a nonradioactive method to monitor protein synthesis." Nature Methods, 6(4), 275-277. URL:[Link]

Sources

Methodological & Application

Application Notes & Protocols: Enantioselective Synthesis of 2-Amino-4-methylidenehexanoic Acid

Abstract: This document provides a comprehensive guide for the enantioselective synthesis of 2-Amino-4-methylidenehexanoic acid, a non-proteinogenic γ,δ-unsaturated amino acid. Recognizing the importance of stereochemical purity in drug development and peptide chemistry, we present three distinct and robust strategies: Chiral Auxiliary-Mediated Alkylation , Eschenmoser-Claisen Rearrangement , and Enzymatic Kinetic Resolution . Each section offers a detailed theoretical background, step-by-step experimental protocols, and an analysis of the causality behind procedural choices. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, providing them with the foundational knowledge and practical methodologies to obtain this valuable chiral building block.

Introduction and Strategic Overview

2-Amino-4-methylidenehexanoic acid is a unique amino acid featuring an α-stereocenter and a γ,δ-exocyclic double bond. This combination of functionalities makes it an attractive building block for introducing conformational constraints in peptides and as a precursor for more complex molecular architectures. The primary challenge in its synthesis lies in the precise control of stereochemistry at the α-carbon while constructing the unsaturated side chain.

This guide details three field-proven strategies to achieve this, each with distinct advantages:

-

Strategy 1: Chiral Auxiliary-Mediated Diastereoselective Alkylation: A reliable and high-yielding approach that uses a recoverable chiral molecule to direct the stereoselective formation of the C-C bond. This method offers excellent predictability and control.

-

Strategy 2:[1][1]-Sigmatropic (Eschenmoser-Claisen) Rearrangement: A powerful method for the stereospecific synthesis of γ,δ-unsaturated systems. It allows for the simultaneous formation of the C-C bond and transfer of chirality from a chiral allylic alcohol precursor.[2][3]

-

Strategy 3: Enzymatic Kinetic Resolution (EKR): A biocatalytic approach that leverages the high stereoselectivity of enzymes, typically lipases, to separate enantiomers from a racemic mixture. This strategy is valued for its mild reaction conditions and high enantiomeric excesses (ee).[4]

The selection of a specific strategy will depend on factors such as precursor availability, desired scale, and the laboratory's technical capabilities.

Strategy 1: Chiral Auxiliary-Mediated Diastereoselective Alkylation

This strategy relies on the temporary attachment of a chiral auxiliary to a glycine substrate. The auxiliary provides a sterically biased environment, forcing an incoming electrophile to attack the glycine enolate from a specific face, thus creating the desired stereocenter. The auxiliary is subsequently cleaved and can often be recovered. Evans oxazolidinones and pseudoephedrine amides are common examples of such auxiliaries.[5][6]

Logical Workflow: Chiral Auxiliary Approach

Caption: Workflow for the chiral auxiliary-mediated synthesis.

Protocol 2.1: Synthesis of Electrophile (1-Bromo-3-methylenepentane)

This protocol outlines a plausible synthesis for the required allylic bromide electrophile.

Step 1: Synthesis of 3-Pentanone

-

To a solution of ethylmagnesium bromide (1.1 eq) in THF at 0 °C, add propionyl chloride (1.0 eq) dropwise.

-

Stir the reaction at room temperature for 2 hours.

-

Quench the reaction carefully with saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, dry over MgSO4, filter, and concentrate under reduced pressure. Purify by distillation to yield 3-pentanone.

Step 2: Synthesis of 3-Methylenepentan-2-ol

-

Prepare methylmagnesium bromide from methyl iodide and magnesium turnings in dry diethyl ether.

-

To this Grignard reagent at 0 °C, add a solution of 3-pentanone (1.0 eq) in diethyl ether dropwise.

-

Allow the reaction to warm to room temperature and stir for 3 hours.

-

Quench with saturated aqueous NH4Cl, extract with ether (3x), dry the combined organic layers over Na2SO4, and concentrate to yield the tertiary alcohol, which can be used directly.

-

Rationale: This sequence builds the carbon skeleton. A Wittig reaction on 3-pentanone would also be a viable alternative to form the exocyclic double bond.

Step 3: Dehydration to 3-Methylenepent-1-ene

-

This step is not directly on the main path to the desired primary alcohol but is an alternative route. Direct reduction is preferred.

Step 4: Synthesis of 3-Methylenepentan-1-ol This is a conceptual adaptation. A more direct route is often preferred, such as a Barbier-type reaction between propionaldehyde and allyl bromide, followed by oxidation and Wittig methylenation.

-

A more direct and controllable route starts with propionaldehyde. React propionaldehyde with the phosphonium ylide derived from (3-bromopropyl)triphenylphosphonium bromide in the presence of a strong base like n-BuLi to form 3-methylenepent-1-ene.

-

Perform a hydroboration-oxidation sequence on the terminal alkene to regioselectively form the primary alcohol, 3-methylenepentan-1-ol.

Step 5: Bromination to 1-Bromo-3-methylenepentane

-

Dissolve 3-methylenepentan-1-ol (1.0 eq) in dry diethyl ether at 0 °C under a nitrogen atmosphere.

-

Add phosphorus tribromide (PBr₃, 0.4 eq) dropwise with vigorous stirring. Causality: PBr₃ is a classic reagent for converting primary alcohols to alkyl bromides via an SN2 mechanism with minimal rearrangement.[7]

-

After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then at room temperature for 2 hours.

-

Pour the reaction mixture slowly onto crushed ice and extract with diethyl ether (3x).

-

Wash the combined organic layers with saturated NaHCO₃ solution, then brine. Dry over anhydrous MgSO₄, filter, and carefully concentrate in vacuo at low temperature to obtain the volatile allylic bromide.

Protocol 2.2: Asymmetric Alkylation and Auxiliary Removal (Adapted from Evans Alkylation[5][6])

Step 1: Preparation of N-Acyl Oxazolidinone

-

Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in dry THF (0.2 M) and cool to -78 °C under nitrogen.

-

Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes.

-

Add propionyl chloride (1.1 eq) and stir for 1 hour at -78 °C, then warm to 0 °C for 30 minutes.

-

Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Dry the organic layer over MgSO₄, filter, and concentrate. Purify by flash chromatography to yield the N-propionyl oxazolidinone.

Step 2: Diastereoselective Alkylation

-

Dissolve the N-propionyl oxazolidinone (1.0 eq) in dry THF (0.1 M) and cool to -78 °C.

-

Add sodium hexamethyldisilazide (NaHMDS, 1.1 eq) as a 1.0 M solution in THF dropwise. Stir for 30 minutes to form the sodium enolate. Causality: NaHMDS is a strong, sterically hindered base that rapidly and cleanly generates the (Z)-enolate, which is crucial for the subsequent stereocontrol.

-

Add the freshly prepared 1-bromo-3-methylenepentane (1.5 eq) in THF dropwise.

-

Stir the reaction at -78 °C for 4 hours, then slowly warm to -20 °C over 2 hours.

-

Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product before purification by flash chromatography.

Step 3: Auxiliary Cleavage

-

Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water at 0 °C.

-

Add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq) in water.

-

Stir the mixture vigorously at 0 °C for 4 hours. Causality: The LiOOH species formed in situ attacks the carbonyl, forming a tetrahedral intermediate that collapses to release the chiral auxiliary and the desired carboxylic acid.

-

Quench the excess peroxide by adding aqueous Na₂SO₃ solution.

-

Acidify the mixture to pH ~2 with 1 M HCl.

-

Extract with ethyl acetate to remove the recovered chiral auxiliary. The aqueous layer contains the desired amino acid, which can be purified by ion-exchange chromatography or crystallization.

| Parameter | Expected Outcome | Reference/Justification |

| Diastereoselectivity | >95:5 d.r. | Based on typical Evans alkylations with allylic halides.[5] |

| Chemical Yield | 60-80% over 2 steps | Standard for this well-established methodology. |

| Chiral Auxiliary Recovery | >90% | A key advantage of the Evans methodology. |

Strategy 2: Eschenmoser-Claisen Rearrangement

The Eschenmoser-Claisen rearrangement is a powerful and reliable[1][1]-sigmatropic rearrangement that transforms an allylic alcohol into a γ,δ-unsaturated amide.[3] The reaction proceeds through a chair-like transition state, allowing for a highly predictable transfer of stereochemistry from the alcohol to the newly formed C-C bond. By using a chiral allylic alcohol, the absolute stereochemistry of the α-carbon of the final amino acid can be controlled.[2][8]

Logical Workflow: Eschenmoser-Claisen Rearrangement

Caption: Workflow for the Eschenmoser-Claisen rearrangement approach.

Protocol 3.1: Synthesis of (S)-3-Methylenepentan-1-ol

-

Preparation of the Enone: Start from 3-pentanone. Perform an α-formylation using ethyl formate and a base like NaOEt. The resulting β-keto aldehyde can be converted to the enone, 3-methylenepentan-2-one, via a Mannich reaction followed by elimination.

-

Asymmetric Reduction: Dissolve the enone (1.0 eq) in dry THF (0.2 M) and cool to -40 °C.

-

Add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) followed by the dropwise addition of a borane-dimethyl sulfide complex (BH₃·SMe₂, 0.6 eq). Causality: The Corey-Bakshi-Shibata (CBS) catalyst creates a chiral environment around the borane, directing the hydride delivery to one face of the ketone, leading to high enantioselectivity.

-

Stir at -40 °C for 1 hour, then quench by the slow addition of methanol.

-

Allow to warm to room temperature, concentrate, and purify by flash chromatography to yield the chiral allylic alcohol.

Protocol 3.2: Rearrangement and Hydrolysis[2][8]

-

Eschenmoser-Claisen Rearrangement: In a sealed tube, combine (S)-3-methylenepentan-1-ol (1.0 eq), N,N-dimethylacetamide dimethyl acetal (3.0 eq), and a catalytic amount of 2,6-lutidinium p-toluenesulfonate.

-

Heat the mixture at 110-140 °C for 24-48 hours. Monitor the reaction by TLC or GC-MS.

-

Cool the reaction mixture and remove the excess acetal under reduced pressure. The crude N,N-dimethyl-(S)-2-amino-4-methylidenehexanamide can be purified by chromatography or used directly in the next step.

-

Hydrolysis: Dissolve the crude amide in 6 M aqueous HCl.

-

Heat the solution at reflux for 12-24 hours until TLC analysis indicates complete consumption of the amide.

-

Cool the solution, wash with diethyl ether to remove non-polar impurities.

-

Concentrate the aqueous layer in vacuo. The resulting hydrochloride salt can be purified by recrystallization or ion-exchange chromatography.

| Parameter | Expected Outcome | Reference/Justification |

| Enantioselectivity | >95% ee | Dependent on the ee of the starting alcohol; the rearrangement is highly stereospecific.[8] |

| Diastereoselectivity | N/A (one new center) | The geometry of the transition state ensures high fidelity of chirality transfer. |

| Chemical Yield | 50-70% over 2 steps | Typical yields for this thermal rearrangement and subsequent hydrolysis.[2] |

Strategy 3: Enzymatic Kinetic Resolution (EKR)

This strategy begins with the synthesis of the racemic amino acid, which is then converted to an ester. An enzyme, typically a lipase, selectively hydrolyzes one of the ester enantiomers back to the carboxylic acid, leaving the other enantiomer as the unreacted ester. The resulting acid and ester are easily separable due to their different chemical properties, providing access to both enantiomers of the target molecule.

Logical Workflow: Enzymatic Kinetic Resolution

Caption: Workflow for the synthesis and enzymatic resolution of the target amino acid.

Protocol 4.1: Synthesis of Racemic 2-Amino-4-methylidenehexanoic Acid (Amidomalonate Synthesis[9])

-

In a round-bottom flask, dissolve sodium ethoxide (1.1 eq) in absolute ethanol.

-

Add diethyl acetamidomalonate (1.0 eq) and stir for 30 minutes at room temperature.

-

Add 1-bromo-3-methylenepentane (1.2 eq) and heat the mixture at reflux for 8-12 hours.

-

Cool the reaction, filter off any salts, and concentrate the filtrate in vacuo.

-

To the crude alkylated malonate, add 6 M aqueous HCl and heat at reflux for 12 hours. This step hydrolyzes the esters and the amide, and promotes decarboxylation.

-

Cool the solution and concentrate under reduced pressure. The crude racemic amino acid hydrochloride can be purified by recrystallization.

Protocol 4.2: Enzymatic Resolution (Adapted from literature[4][10])

-

Esterification: Suspend the racemic amino acid hydrochloride (1.0 eq) in methanol. Cool to 0 °C and add thionyl chloride (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature, then heat at reflux for 4 hours.

-

Cool and concentrate in vacuo to yield the crude racemic methyl ester hydrochloride.

-

Enzymatic Hydrolysis: Suspend the racemic methyl ester hydrochloride in a phosphate buffer solution (pH 7.0).

-

Add a lipase preparation (e.g., Lipase from Candida antarctica B (CALB) or Pseudomonas cepacia, typically 10-50% by weight of the substrate).

-

Stir the suspension at a controlled temperature (e.g., 30-40 °C), monitoring the reaction progress by chiral HPLC or by titration of the liberated acid with a standard NaOH solution. Stop the reaction near 50% conversion. Causality: Stopping at 50% conversion maximizes the yield and enantiomeric excess of both the product acid and the remaining ester.

-

Separation: Filter off the enzyme. Acidify the filtrate to pH ~2 with 1 M HCl and extract with an organic solvent (e.g., ethyl acetate) to isolate the unreacted (R)-amino ester.

-

Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (~pH 6) to precipitate the (S)-amino acid, which can be collected by filtration.

-

Hydrolysis of Recovered Ester: The recovered (R)-amino ester can be hydrolyzed under acidic conditions (6 M HCl, reflux) to obtain the (R)-enantiomer of the amino acid.

| Parameter | Expected Outcome | Reference/Justification |

| Enantioselectivity | >98% ee for both enantiomers | Lipases are known for their exceptionally high enantioselectivity in the hydrolysis of amino acid esters.[4][9] |

| Conversion | ~50% (targeted) | Essential for achieving high ee for both components. |

| Chemical Yield | ~40-45% for each enantiomer | Theoretical maximum is 50% for each enantiomer in a classic resolution. |

References

-

D. J. C. Constable, P. J. Dunn, J. D. Hayler, G. R. Humphrey, J. L. Leazer, Jr, R. J. Linderman, K. Lorenz, J. Manley, B. A. Pearlman, A. Wells, A. Zaks, T. Y. Zhang, "Key green chemistry research areas—a perspective from pharmaceutical manufacturers," Green Chemistry, 2007, 9, 411-420. [Link]

-

Wu, G., et al. "Asymmetric Eschenmoser–Claisen Rearrangement for Anti-β-Substituted γ,δ-Unsaturated Amino Acids." Organic Letters, 2004, 6(16), 2701-2704. [Link]

-

Xia, C., et al. "Synthesis of Chiral α,β-Unsaturated γ-Amino Esters via Pd-Catalyzed Asymmetric Allylic Amination." Organic Letters, 2017, 19(16), 4251-4254. [Link]

-

Chen, S. T., et al. "Kinetic resolution of amino acid esters catalyzed by lipases." Chirality, 1996, 8(6), 418-422. [Link]

-

Naskar, D. "Principles and Applications of Enolate Alkylation: A Unique Strategy for Construction." NPTEL, 2018. [Link]

-

Evans, D. A., et al. "Diastereoselective alkylation of a chiral imide enolate. A practical approach to the asymmetric synthesis of. alpha.-alkyl and. alpha.,. alpha.-dialkyl carboxylic acids." Journal of the American Chemical Society, 1982, 104(6), 1737-1739. [Link]

-

Reetz, M.T. "Lipases as catalysts for the kinetic resolution of racemic compounds." Angewandte Chemie International Edition, 1991, 30, 1531-1546. [Link]

-

LibreTexts Chemistry. "Synthesis of Amino Acids." [Link]

-

Reddit. "r/OrganicChemistry - E-1 Reaction of 2-bromo-3-methylpentane." [Link]

-

Wikipedia. "Chiral auxiliary." [Link]

Sources

- 1. Synthesis of Chiral α,β-Unsaturated γ-Amino Esters via Pd-Catalyzed Asymmetric Allylic Amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Anti-β-Substituted γ,δ-Unsaturated Amino Acids via Eschenmoser–Claisen Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page not available | Thermo Fisher Scientific - AR [thermofisher.com]

- 4. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. publish.uwo.ca [publish.uwo.ca]

- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 7. reddit.com [reddit.com]

- 8. Asymmetric Eschenmoser–Claisen Rearrangement for Anti-β-Substituted γ,δ-Unsaturated Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

Application Notes and Protocols for the Isolation of 4-Methylideneleucine from Fermentation Broth

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the isolation and purification of 4-methylideneleucine, a non-proteinogenic amino acid, from a fermentation broth, likely produced by a Streptomyces species. The procedures detailed herein are grounded in established principles of chromatography and biochemical engineering. This guide offers a framework for developing a robust purification workflow, from initial clarification of the fermentation broth to the final polishing steps, yielding a high-purity product suitable for research and drug development applications. The protocols are designed to be adaptable, with explanations of the underlying scientific principles to allow for optimization based on specific experimental conditions and available resources.

Introduction: The Significance of 4-Methylideneleucine

4-Methylideneleucine is a rare, unsaturated branched-chain amino acid with potential applications in the synthesis of novel peptides and as a chiral building block in drug discovery. Its unique structure, featuring a methylene group at the 4-position, imparts distinct conformational properties to peptides, potentially enhancing their biological activity, stability, or cell permeability. The primary source of 4-methylideneleucine is through microbial fermentation, often by species of the genus Streptomyces, which are renowned for their prolific production of diverse secondary metabolites.[1][2]

The isolation of 4-methylideneleucine from a complex fermentation broth presents a significant challenge due to the presence of numerous other components, including other amino acids, proteins, carbohydrates, and salts. This guide outlines a systematic approach to overcome these challenges, employing a multi-step purification strategy to achieve high purity and yield.

Overview of the Isolation Workflow

The isolation of 4-methylideneleucine from a fermentation broth is a multi-stage process. The overall strategy is to first separate the biomass from the broth, then capture the target molecule using a high-capacity, low-resolution technique, followed by one or more high-resolution polishing steps.

Caption: Overall workflow for the isolation of 4-methylideneleucine.

Fermentation and Broth Preparation

While the specific fermentation parameters for maximizing 4-methylideneleucine production will be strain-dependent, a general approach for the cultivation of Streptomyces species can be employed.

Fermentation Media

A complex medium is typically used to support the growth of Streptomyces and the production of secondary metabolites. The choice of carbon and nitrogen sources can significantly influence the yield of the target compound.[3][4]

| Component | Concentration (g/L) | Purpose |

| Soluble Starch | 20 | Carbon Source |

| Glucose | 10 | Carbon Source |

| Yeast Extract | 5 | Nitrogen Source, Vitamins, Growth Factors |

| Peptone | 5 | Nitrogen Source |

| Soy Meal | 5 | Complex Nitrogen Source |

| CaCO₃ | 2 | pH Buffering |

| K₂HPO₄ | 1 | Phosphate Source |

| MgSO₄·7H₂O | 0.5 | Mineral Source |

| Trace Elements Solution | 1 mL | Micronutrients |

Table 1: A representative fermentation medium for Streptomyces species.[5][6]

Protocol: Broth Clarification

Objective: To remove microbial cells and other particulate matter from the fermentation broth.

-

Centrifugation:

-

Transfer the fermentation broth to sterile centrifuge bottles.

-

Centrifuge at 8,000 - 10,000 x g for 20-30 minutes at 4°C.

-

Carefully decant the supernatant, which contains the soluble 4-methylideneleucine.

-

-

Filtration (Optional but Recommended):

-

For complete removal of fine particles, filter the supernatant through a 0.45 µm or 0.22 µm pore size filter. This can be done using a bottle-top vacuum filtration system for larger volumes.

-

Capture by Ion Exchange Chromatography (IEC)

Ion exchange chromatography is an effective first step for capturing charged molecules like amino acids from a complex mixture.[7][8] The choice of ion exchanger depends on the isoelectric point (pI) of 4-methylideneleucine. The pI of 4-methylideneleucine is estimated to be around 6.0, similar to leucine. Therefore, at a pH below its pI, it will be positively charged and can be captured by a cation exchange resin.

Caption: Principle of cation exchange chromatography for 4-methylideneleucine.

Protocol: Cation Exchange Chromatography

Objective: To capture 4-methylideneleucine from the clarified broth and remove neutral and anionic impurities.

Materials:

-

Strong cation exchange resin (e.g., Dowex 50WX8 or equivalent).

-

Chromatography column.

-

Binding Buffer: 50 mM Sodium Acetate, pH 4.5.

-

Elution Buffer: 0.5 M Ammonium Hydroxide or a linear gradient of 0.1 M to 1 M NaCl in the binding buffer.

-

Regeneration Solution: 1 M HCl followed by 1 M NaOH.

Procedure:

-

Resin Preparation and Column Packing:

-

Swell the resin in deionized water according to the manufacturer's instructions.

-

Pack the column with the resin and wash with 5-10 column volumes (CV) of deionized water.

-

-

Equilibration:

-

Equilibrate the column with 5-10 CV of Binding Buffer until the pH and conductivity of the eluate match the buffer.[9]

-

-

Sample Loading:

-

Adjust the pH of the clarified fermentation broth to 4.5 with an appropriate acid (e.g., HCl).

-

Load the pH-adjusted broth onto the column at a low flow rate.

-

-

Washing:

-

Wash the column with 5-10 CV of Binding Buffer to remove unbound impurities.

-

-

Elution:

-

Elute the bound 4-methylideneleucine using the Elution Buffer. If using a salt gradient, a linear gradient from 0.1 M to 1 M NaCl over 10-20 CV is recommended.[10]

-

Collect fractions and monitor the absorbance at 214 nm (for the peptide bond) or use a specific assay for amino acids.

-

-

Regeneration:

-

Regenerate the column by washing with 1 M HCl, followed by deionized water, then 1 M NaOH, and finally deionized water until the pH is neutral. Store the resin according to the manufacturer's instructions.

-

Polishing by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity.[11] It is an ideal step for polishing the partially purified 4-methylideneleucine from the IEC step, removing closely related amino acids and other hydrophilic impurities.

Protocol: Reversed-Phase HPLC

Objective: To achieve high purity of 4-methylideneleucine.

Materials:

-

Preparative RP-HPLC system with a C18 column.

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[12]

-

Sample: Pooled and concentrated fractions from the IEC step containing 4-methylideneleucine. The sample should be acidified with TFA to a pH of ~2-3.

Procedure:

-

Column Equilibration:

-

Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate appropriate for the column dimensions.

-

-

Sample Injection:

-

Inject the prepared sample onto the column.

-

-

Elution Gradient:

-

Apply a linear gradient of Mobile Phase B. A typical gradient would be from 5% to 50% Mobile Phase B over 30-60 minutes. The optimal gradient will need to be determined empirically.[13]

-

Monitor the elution profile at 214 nm.

-

-

Fraction Collection:

-

Collect fractions corresponding to the peak of interest.

-

-

Purity Analysis:

-

Analyze the purity of the collected fractions using analytical RP-HPLC with the same or a similar gradient.

-

-

Solvent Removal:

-

Pool the pure fractions and remove the acetonitrile by rotary evaporation.

-

Lyophilize the remaining aqueous solution to obtain the purified 4-methylideneleucine as a white powder.

-

Analytical Methods for In-Process Control and Final Product Characterization

Throughout the purification process, it is essential to have reliable analytical methods to track the target molecule and assess its purity.

| Technique | Purpose |

| Analytical RP-HPLC | To monitor the presence and purity of 4-methylideneleucine in fractions from IEC and to assess the final product purity. |

| LC-MS/MS | For unambiguous identification and quantification of 4-methylideneleucine, especially at low concentrations. This is also useful for characterizing impurities.[14] |

| NMR Spectroscopy | To confirm the chemical structure of the final purified product. |

Table 2: Key analytical techniques for process monitoring and product characterization.

Stability and Storage

The stability of 4-methylideneleucine is crucial for maintaining its integrity. Based on related compounds, it is expected to be most stable in slightly acidic conditions (pH 2-3).[15] The purified compound should be stored as a lyophilized powder at -20°C or below to prevent degradation.

Safety Precautions

Standard laboratory safety practices should be followed throughout the isolation and purification process. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. When handling organic solvents and acids, work in a well-ventilated fume hood. The specific toxicological properties of 4-methylideneleucine are not well-characterized; therefore, it should be handled with care.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low yield from IEC | Incorrect pH of the loading buffer; 4-methylideneleucine did not bind. | Ensure the pH of the broth and binding buffer is at least 1-1.5 units below the estimated pI of 4-methylideneleucine. |

| Poor resolution in RP-HPLC | Inappropriate gradient slope. | Optimize the gradient. A shallower gradient will generally improve resolution. |

| Product degradation | Unfavorable pH or temperature. | Maintain acidic conditions during purification and keep samples on ice or at 4°C whenever possible. |

Table 3: Common troubleshooting scenarios and potential solutions.

References

-

GE Healthcare. (2004). Ion Exchange Chromatography. [Link]

-

PubMed. (2001). Stability of 4-DMAP in solution. [Link]

-

PMC. MAR4 Streptomyces: A Unique Resource for Natural Product Discovery. [Link]

-

Slideshare. (2016). DESIGN AND PREPARATION OF MEDIA FOR FERMENTATION. [Link]

-

PMC. (2017). Biosynthesis of methyl-proline containing griselimycins, natural products with anti-tuberculosis activity. [Link]

-

SlidePlayer. ION EXCHANGE CHROMATOGRAPHY. [Link]

-

Phenomenex. Reversed Phase HPLC Columns. [Link]

- Google Patents. Fermentation media and methods for controlling norleucine in polypeptides.

-

Frontiers. (2018). Genome Mining of Streptomyces sp. YIM 130001 Isolated From Lichen Affords New Thiopeptide Antibiotic. [Link]

-

ResearchGate. (2024). MAR4 Streptomyces: A Unique Resource for Natural Product Discovery. [Link]

-

BYJU'S. (2022). Design and Composition of Media for Fermentation. [Link]

-

MDPI. (2020). The Isolation of a Novel Streptomyces sp. CJ13 from a Traditional Irish Folk Medicine Alkaline Grassland Soil that Inhibits Multiresistant Pathogens and Yeasts. [Link]

-

Cytiva. (2017). Tips for successful ion exchange chromatography. [Link]

-

ResearchGate. Fermentation Media Formulations. [Link]

-

Slideshare. Fermentation media (Raw Material) - Lecture 4. [Link]

-

Waters. Reversed-phase UPLC-MS/MS Analysis of Plasma Catecholamines And Metanephrines For Clinical Research. [Link]

-

Chromatography Online. (2020). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. byjus.com [byjus.com]

- 4. Fermentation media (Raw Material) - Lecture 4 | PDF [slideshare.net]

- 5. Frontiers | Genome Mining of Streptomyces sp. YIM 130001 Isolated From Lichen Affords New Thiopeptide Antibiotic [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. research.fredhutch.org [research.fredhutch.org]

- 9. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 11. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. lcms.cz [lcms.cz]

- 15. Stability of 4-DMAP in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

Scalable total synthesis of 2-Amino-4-methylidenehexanoic acid

An Application Note and Protocol for the Scalable Total Synthesis of 2-Amino-4-methylidenehexanoic Acid

Abstract

This document provides a comprehensive and scalable protocol for the total synthesis of 2-Amino-4-methylidenehexanoic acid, a non-proteinogenic amino acid with potential applications in medicinal chemistry and drug development. The described synthetic strategy is designed for robustness, scalability, and high yield, utilizing common laboratory reagents and techniques. The core of the synthesis involves the alkylation of a glycine Schiff base synthon, followed by a Horner-Wadsworth-Emmons olefination to install the key methylidene functionality. Each step is detailed with in-depth protocols, mechanistic explanations, and characterization data. This guide is intended for researchers, scientists, and professionals in organic synthesis and drug discovery.

Introduction and Strategic Overview

Non-proteinogenic amino acids (NPAAs) are crucial building blocks for developing advanced pharmaceuticals, peptidomimetics, and molecular probes.[1] Their unique side chains can confer enhanced stability, novel biological activity, and specific conformational constraints to peptides and other bioactive molecules.[2] 2-Amino-4-methylidenehexanoic acid is an unsaturated aliphatic amino acid that presents a synthetically interesting target due to the exocyclic double bond, a functional group that can serve as a handle for further chemical modification or as a key pharmacophoric element.